molecular formula C9H9N3 B160003 2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE CAS No. 136873-26-2

2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE

Cat. No.: B160003
CAS No.: 136873-26-2
M. Wt: 159.19 g/mol
InChI Key: PEJLFQAXLVGFPZ-UHFFFAOYSA-N
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Description

2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE is a heterocyclic compound that belongs to the class of pyrazolopyridines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring The presence of an ethenyl group at the 2-position and an amine group at the 3-position of the pyrazolo[1,5-A]pyridine core makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ethenyl-substituted reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide. The cyclization process results in the formation of the pyrazolo[1,5-A]pyridine core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amine group at the 3-position can undergo nucleophilic substitution reactions with electrophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions conducted in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties. It can interact with biological targets and modulate their activity.

    Medicine: Explored for its therapeutic potential in the treatment of various diseases. It may act as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of 2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating cellular pathways. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells . The presence of the ethenyl and amine groups allows for specific interactions with target proteins, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms and substituents.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrimidine ring fused to the pyrazole ring, offering different chemical and biological properties.

    Phenylpyrazoles: These compounds contain a phenyl group attached to the pyrazole ring, resulting in distinct reactivity and applications.

Uniqueness

2-VINYL-PYRAZOLO[1,5-A]PYRIDIN-3-AMINE is unique due to the presence of the ethenyl group at the 2-position and the amine group at the 3-position. These substituents confer specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethenylpyrazolo[1,5-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-9(10)8-5-3-4-6-12(8)11-7/h2-6H,1,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJLFQAXLVGFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NN2C=CC=CC2=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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